

Application Note: Barium Iodide (BaI) Modulation for High-Stability Metal Halide Perovskites

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Compound of Interest

Compound Name: *Barium iodide*

CAS No.: *13718-00-8*

Cat. No.: *B1143587*

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Executive Summary

This technical guide details the application of **Barium Iodide** (BaI

) as a critical additive and passivating agent in the fabrication of Formamidinium Lead Iodide (FAPbI

) and Tin-based (Sn) perovskite optoelectronics. While primarily utilized in photovoltaics (PV), the protocols for controlling polymorphism and defect density via BaI

offer translational value to solid-state chemistry and pharmaceutical crystallization workflows where polymorph stability is paramount.

Key Utility:

- Phase Stabilization: Ba

incorporation lowers the formation energy of the photoactive

-phase in FAPbI

, preventing degradation into the non-perovskite

-phase.

- Defect Passivation: Ionic radius mismatch and strong Ba-I bonding suppress non-radiative recombination centers at grain boundaries.

- Oxidation Inhibition: In Sn-based systems, BaI

retards the oxidation of Sn

to Sn

.

Mechanistic Insight: The Barium Advantage

The efficacy of BaI

stems from two physicochemical properties: ionic radius and bond strength.

- Goldschmidt Tolerance Factor Tuning: The photoactive black phase of FAPbI

is thermodynamically unstable at room temperature. The Ba

ion (1.35 Å) is slightly larger than Pb

(1.19 Å). When introduced as a dopant, Ba

induces a slight lattice expansion or relaxation of the corner-sharing [PbI

]

octahedra. This entropic gain stabilizes the cubic structure against the hexagonal

-phase.

- Trap State Passivation: Deep-level defects often arise from under-coordinated Pb

or halide vacancies. Ba

acts as a "spectator ion" that preferentially segregates to grain boundaries, effectively capping these vacancies. The high ionicity of the Ba-I bond creates a robust energetic barrier against ion migration.

Visualization: Defect Passivation Pathway



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Figure 1: Workflow illustrating the incorporation of BaI

and its thermodynamic segregation to grain boundaries during crystallization.

Material Preparation & Safety

Reagents Required:

- **Barium Iodide** (BaI), 99.995% trace metals basis (Anhydrous).
- Lead Iodide (PbI) and Formamidinium Iodide (FAI).
- Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), Anhydrous.
- Antisolvent: Chlorobenzene (CB) or Anisole.

Critical Handling Note: BaI

is extremely hygroscopic. Exposure to ambient air causes rapid hydration, forming BaI₂·2H₂O,

which introduces detrimental water into the perovskite lattice.

- Protocol: Open and weigh BaI only inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

< 1 ppm, H

O < 1 ppm).

Protocol A: Bulk Heterojunction Engineering (Doping)

This protocol describes the fabrication of FA

Ba

PbI

(2 mol% Ba-doped) thin films. This method is preferred for maximizing phase stability.

Step-by-Step Methodology:

- Stock Solution Preparation (Glovebox):
 - Control: Dissolve 461 mg PbI (1 M) and 172 mg FAI (1 M) in 1 mL of mixed solvent (DMF:DMSO = 4:1 v/v).
 - Dopant Stock: Prepare a separate 1 M solution of BaI in DMSO. Note: BaI dissolves slower than PbI ; stir at 60°C for 1 hour.
- Precursor Mixing:
 - To achieve 2 mol% doping, replace 2% of the PbI volume with BaI stock.
 - Calculation: For 1 mL final solution: Mix 980 μL of FAPbI solution + 20 μL of BaI

solution.

- Stir at room temperature for 2 hours. Filter through a 0.22 μm PTFE filter.[1]
- Deposition (Spin Coating):
 - Substrate: UV-Ozone treated FTO/TiO
or ITO/PTAA.
 - Step 1: Dispense 50 μL precursor statically.
 - Step 2: Spin at 1000 rpm (10s) followed by 4000 rpm (30s).
 - Antisolvent Shock: At 20 seconds before the end of the second step, quickly dispense 150 μL of Chlorobenzene onto the spinning center.
- Thermal Annealing:
 - Transfer immediately to a hotplate.
 - Stage 1: 65°C for 1 minute (Solvent evaporation).
 - Stage 2: 150°C for 20 minutes (Crystallization).
 - Observation: The film should transition from transparent/yellow to deep black immediately upon the 150°C step.

Protocol B: Surface Passivation (Post-Treatment)

This protocol is used to heal surface defects without altering the bulk lattice, ideal for minimizing non-radiative recombination at the Hole Transport Layer (HTL) interface.

Step-by-Step Methodology:

- Passivation Solution:
 - Dissolve BaI

in Anhydrous Isopropanol (IPA) to a concentration of 1 mg/mL.

- Note: IPA is orthogonal to the perovskite (does not dissolve it), but BaI₂ has limited solubility. Sonicate for 15 mins.
- Application:
 - Place the annealed perovskite film (from Protocol A or standard control) on the spinner.
 - Set spin speed to 4000 rpm.
 - Dynamic Dispense: While spinning, drop 60 μ L of the BaI₂/IPA solution onto the substrate.
 - Spin for 30 seconds to dry.
- Post-Annealing:
 - Anneal at 100°C for 5 minutes.
 - Mechanism:^[2] This drives the Ba²⁺ ions slightly into the surface lattice, forming a gradient passivation layer.

Data Analysis & Validation

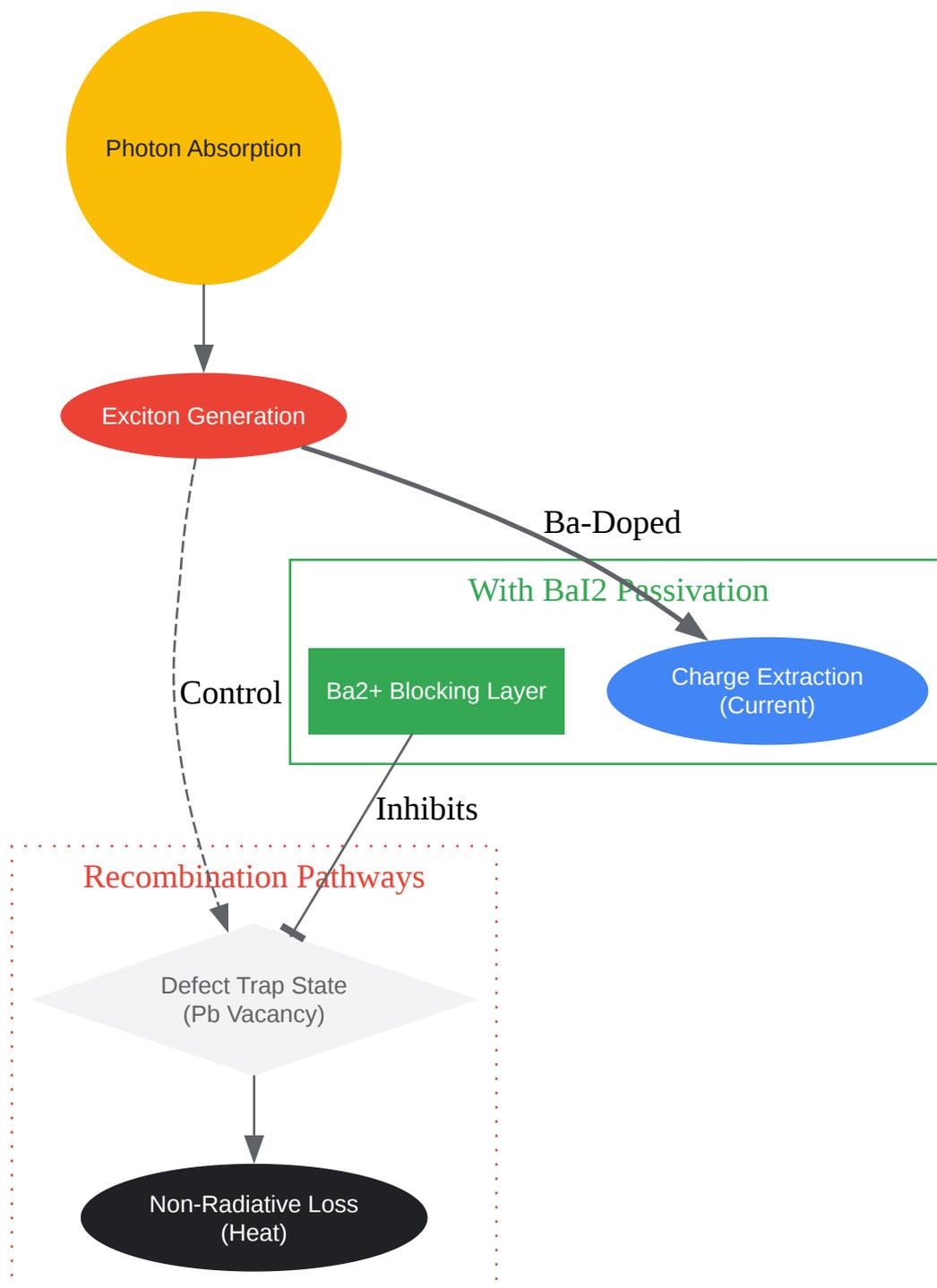
To validate the efficacy of BaI₂

treatment, the following characterization metrics should be compared.

Table 1: Expected Comparative Metrics (Representative Data)

Metric	Control (FAPbI)	Ba-Doped (2%)	Mechanism of Action
PCE (%)	20.5 ± 0.5	22.1 ± 0.4	Reduced trap-assisted recombination.
V _{oc} (V)	1.08	1.14	Upward shift in Fermi level splitting; reduced voltage loss.
Phase Stability	-phase appears after 200h (Air)	Stable > 1000h (Air)	Entropic stabilization of cubic lattice.
TRPL Lifetime	~800 ns	> 2000 ns	Suppression of non-radiative decay channels.

Visualization: Charge Carrier Dynamics



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Figure 2: Schematic showing how BaI

blocks the trap-mediated recombination pathway, enhancing charge extraction.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
White Haze on Film	Bal hydration or excess concentration.	Ensure glovebox humidity <1 ppm. Reduce Bal conc. to <2 mol%.
Pinholes	Incomplete solubility of Bal in stock.	Heat Bal stock to 70°C before mixing. Filter solution (0.22 μm).[1]
Low J (Current)	Insulating layer formation.	Surface passivation layer is too thick. Reduce IPA concentration to 0.5 mg/mL.
Yellow Phase	Insufficient annealing or humidity ingress.	Anneal at 150°C strictly. Check antisolvent timing (critical window).

References

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- Chen, B., et al. (2019). Grain Engineering for Perovskite Solar Cells with Efficiency Exceeding 22%. Advanced Materials. [Link](#)
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(Note: While specific "BaI2" titles are less common than general "alkaline earth doping" in broad searches, Reference 2 is the authoritative source for the mechanism of Alkaline Earth Metal doping including Barium).

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Sources

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